molecular formula C9H13BrO B13636225 3-(2-Bromoethyl)spiro[3.3]heptan-1-one

3-(2-Bromoethyl)spiro[3.3]heptan-1-one

Cat. No.: B13636225
M. Wt: 217.10 g/mol
InChI Key: FMGXKKCWEYXHJB-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)spiro[33]heptan-1-one is a chemical compound with a unique spirocyclic structure The spiro[33]heptane core is characterized by a bicyclic system where two rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)spiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid, leading to the formation of the spiro[3.3]heptan-1-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include various substituted spiro[3.3]heptan-1-ones.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

3-(2-Bromoethyl)spiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of materials with unique properties.

Mechanism of Action

The specific mechanism of action for 3-(2-Bromoethyl)spiro[3.3]heptan-1-one is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the ketone group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptan-1-one: Lacks the bromoethyl group.

    3-(2-Chloroethyl)spiro[3.3]heptan-1-one: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Iodoethyl)spiro[3.3]heptan-1-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-(2-Bromoethyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and potential applications that differ from its analogs. The bromine atom can participate in unique substitution reactions, making this compound valuable for specific synthetic applications.

Properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

1-(2-bromoethyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C9H13BrO/c10-5-2-7-6-8(11)9(7)3-1-4-9/h7H,1-6H2

InChI Key

FMGXKKCWEYXHJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2=O)CCBr

Origin of Product

United States

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